脱氢毒扁豆醇

描述

Dehydrotoxicarol is not explicitly mentioned in the provided papers. However, the concept of dehydrogenation, which is likely related to the term "Dehydrotoxicarol," is discussed in the context of acceptorless dehydrogenation (AD) and its applications in chemical synthesis . Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule, which can lead to various important transformations in organic chemistry.

Synthesis Analysis

The synthesis of certain dihydrodiol metabolites, which are products of dehydrogenation reactions, is described in the papers. These metabolites are implicated in the mechanism of carcinogenesis of specific polycyclic sulfur heterocycles . Another paper discusses the synthesis of dihydrodiol metabolites of 16,17-dihydro-15H-cyclopenta[a]phenanthrene and its derivatives, which are considered proximate carcinogenic forms . These syntheses involve multiple steps, including cross-coupling reactions, demethylation, oxidation, and reduction, to obtain the desired dihydrodiol metabolites.

Molecular Structure Analysis

The molecular structure of the synthesized dihydrodiols is confirmed using nuclear magnetic resonance (NMR) spectroscopy, which provides information about the stereochemistry of the compounds. For instance, the large coupling constant between vicinal carbinol protons in the NMR spectrum indicates the trans-stereochemistry of the dihydrodiols .

Chemical Reactions Analysis

The papers describe various chemical reactions involving dehydrogenation. Alcohol dehydrogenase classes are shown to have different substrate specificities and tissue distributions, suggesting distinct physiological functions. These enzymes are involved in the reduction of cytotoxic aldehydes produced during lipid peroxidation, oxidation of omega-hydroxyfatty acids, and the metabolism of retinoids . The AD reactions discussed in another paper are catalytic processes that release hydrogen gas from substrates without the need for a stoichiometric oxidant, leading to efficient and nonpolluting activation of substrates .

Physical and Chemical Properties Analysis

While the physical and chemical properties of dehydrotoxicarol are not directly discussed, the papers provide insights into the properties of related compounds. For example, the kinetic constants of alcohol dehydrogenase classes with various substrates suggest their roles in physiological processes such as the detoxification of aldehydes and the metabolism of fatty acids and retinoids . The UV spectra of the synthesized dihydrodiols are also presented, which can be related to their electronic properties .

科学研究应用

紫外吸收光谱研究:

- 脱氢毒扁豆醇在乙醇溶液中的紫外吸收光谱已被研究。研究发现,脱氢毒扁豆醇的吸收曲线有两个最大值,一个在 λ2780,另一个在 λ3304,展示了其独特的分子消光特性 (陈尚义和赵凤川,1948)。

脱水过程中的固态转变:

- 脱氢毒扁豆醇的类似物或相关化合物已参与等温脱水过程中的固态转变研究。这些研究主要使用光谱技术,为我们理解固态化学和材料科学做出了重大贡献 (K. Kogermann 等人,2008)。

药理学和免疫调节作用:

- 虽然不是直接关于脱氢毒扁豆醇,但相关化合物已被研究其对免疫功能的影响,这可以深入了解脱氢毒扁豆醇及其衍生物的潜在药理应用 (P. Casson 等人,1993)。

环境毒理学和土壤科学:

- 脱氢毒扁豆醇和类似化合物已涉及与环境毒理学和土壤科学相关的研究。这些研究有助于理解此类化合物的环境影响和生物降解过程 (Grażyna Kaczyńska 等人,2015)。

纳米毒理学:

- 纳米毒理学的研究虽然并非针对脱氢毒扁豆醇,但它提供了一个框架来理解纳米结构如何与生物系统相互作用,这可能与研究纳米尺度上脱氢毒扁豆醇的生物活性有关 (H. Fischer & W. Chan, 2007)。

分析化学和光谱学:

- 研究中使用光谱和建模来分析固态形式,这可以应用于脱氢毒扁豆醇,以了解其在各种状态下的物理和化学性质 (K. Kogermann 等人,2007)。

属性

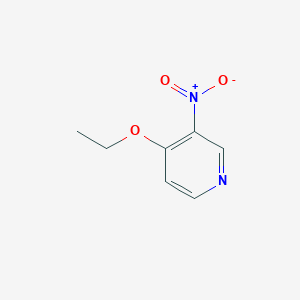

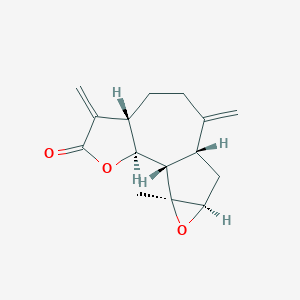

IUPAC Name |

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,24H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUSYQWBVKRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974542 | |

| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrotoxicarol | |

CAS RN |

59086-93-0 | |

| Record name | 6a,12a-Dehydro-alpha-toxcarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059086930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)

![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)

![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)